Product packaging for Sodium 5-allyl-5-isopropylbarbiturate(Cat. No.:CAS No. 125-88-2)

Sodium 5-allyl-5-isopropylbarbiturate

Cat. No.: B089724
CAS No.: 125-88-2
M. Wt: 233.22 g/mol
InChI Key: HLFOAHHCDKJHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-allyl-5-isopropylbarbiturate (CAS 125-88-2), also known historically as Aprobarbital Sodium or Somnipron, is a barbiturate derivative salt supplied for scientific investigation. As a member of the barbiturate class, its primary research value lies in its action as a central nervous system (CNS) depressant. Barbiturates are known to non-selectively depress excitable tissues and potentiate the effects of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) . They act as positive allosteric modulators of the GABAA receptor, binding to a distinct site to enhance GABA's binding and prolong the opening of the receptor's chloride channel, leading to neuronal inhibition . This mechanism underpins its research applications in neuroscience and pharmacology, particularly for studying sedative-hypnotic states, anxiolytic effects, and anticonvulsant activity . Beyond its core GABAergic action, it may also inhibit excitatory neurotransmission mediated by glutamate receptors, such as the AMPA and kainate receptors, providing a broader context for its depressant effects . The compound's structure, featuring allyl and isopropyl substituents at the 5-position of the barbituric acid ring, is a key determinant of its pharmacological profile, influencing its potency and duration of action . While historically explored for therapeutic potential, its modern use is strictly confined to controlled laboratory settings. It serves as a critical tool for probing GABA receptor pharmacology, investigating the mechanisms of anesthesia and sedation, and as a reference compound in toxicological and metabolic studies . This product is labeled For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, acknowledging the potential for tolerance, dependence, and serious adverse effects associated with barbiturate exposure, including respiratory depression and CNS impairment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2Na2O3 B089724 Sodium 5-allyl-5-isopropylbarbiturate CAS No. 125-88-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

125-88-2

Molecular Formula

C10H12N2Na2O3

Molecular Weight

233.22 g/mol

IUPAC Name

sodium;5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O3.Na/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14;/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15);/q;+1

InChI Key

HLFOAHHCDKJHCJ-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Na+]

Canonical SMILES

CC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]

Other CAS No.

125-88-2

Related CAS

77-02-1 (Parent)

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Barbiturates

General Synthesis of the Barbituric Acid Core from Malonic Acid Derivatives and Urea (B33335)

The foundational structure of all barbiturates is barbituric acid (malonylurea), a pyrimidine (B1678525) heterocycle. The most common and established method for its synthesis is the condensation reaction between a malonic acid derivative, typically a dialkyl malonate like diethyl malonate, and urea. researchgate.netlibretexts.org This reaction is a classic example of a condensation reaction in organic chemistry.

Several variations of this method have been described, utilizing different condensing agents and reaction conditions to optimize the yield and purity of the barbituric acid core. orgsyn.orgirapa.org

Condensing Agent / MethodReactantsNotes
Sodium Ethoxide Diethyl Malonate and UreaThe most common method, involving reflux in absolute alcohol. orgsyn.org
Acetic Anhydride Malonic Acid and UreaInvolves treating an acetic acid solution of the reactants with acetic anhydride. orgsyn.org
Phosphorus Oxychloride Malonic Acid and UreaAn alternative method for effecting the condensation. orgsyn.org

This core synthesis provides the foundational scaffold upon which a vast array of derivatives can be built. The subsequent alkylation at the C5 position is the key step that imparts specific properties to each barbiturate (B1230296) derivative. mdpi.com

Alkylation Reactions at the C5 Position in Barbiturate Synthesis

The introduction of substituents at the C5 position is crucial for the biological activity of barbiturates; barbituric acid itself is not pharmacologically active. mdpi.comresearchgate.net This derivatization is typically achieved through alkylation reactions. The methylene (B1212753) protons at the C5 position of the barbituric acid ring are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making this position susceptible to deprotonation and subsequent reaction with electrophiles like alkyl halides.

The more prevalent industrial strategy involves introducing the desired substituents onto the malonic ester before the condensation reaction with urea. libretexts.org This approach, a variation of the malonic ester synthesis, allows for the sequential introduction of two different alkyl or alkenyl groups. The process involves:

Deprotonation of the α-carbon of diethyl malonate using a strong base (e.g., sodium ethoxide).

Nucleophilic substitution (SN2 reaction) with a primary or secondary alkyl halide.

A second deprotonation and subsequent reaction with another alkyl halide to create a disubstituted malonic ester.

Condensation of the resulting 5,5-disubstituted malonic ester with urea to form the final barbiturate. libretexts.org

The synthesis of 5-allyl-5-isopropylbarbituric acid follows the general strategy of sequential alkylation of a malonic ester. The process begins with diethyl malonate, which is first alkylated with an isopropyl halide and then an allyl halide (or vice versa) to produce diethyl allyl-isopropylmalonate. This disubstituted ester is the key intermediate.

The subsequent and final step is the condensation of diethyl allyl-isopropylmalonate with urea in the presence of a strong base like sodium ethoxide. This reaction closes the heterocyclic ring, forming 5-allyl-5-isopropylbarbituric acid. The sodium salt is then typically formed by treating the free acid with a sodium base.

Reaction Scheme: Synthesis of 5-Allyl-5-Isopropylbarbituric Acid

Step Starting Material Reagents Intermediate / Product
1. First Alkylation Diethyl malonate 1. Sodium ethoxide2. Isopropyl bromide Diethyl isopropylmalonate
2. Second Alkylation Diethyl isopropylmalonate 1. Sodium ethoxide2. Allyl bromide Diethyl allyl-isopropylmalonate
3. Condensation Diethyl allyl-isopropylmalonate Urea, Sodium ethoxide 5-Allyl-5-isopropylbarbituric acid

| 4. Salt Formation | 5-Allyl-5-isopropylbarbituric acid | Sodium hydroxide (B78521) | Sodium 5-allyl-5-isopropylbarbiturate |

This stepwise alkylation ensures the precise installation of the desired allyl and isopropyl groups at the C5 position, which is essential for the compound's specific properties. nih.gov

When the two substituents at the C5 position of the barbituric acid ring are different, as in the case of 5-allyl-5-isopropylbarbiturate, the C5 carbon becomes a chiral center. The synthetic methods described above typically utilize achiral starting materials and reagents, resulting in the formation of a racemic mixture—an equal mixture of the (R) and (S) enantiomers. nih.gov

The different spatial arrangements of the enantiomers can lead to differential interactions with chiral biological targets, such as receptors. nih.gov Therefore, the separation and study of individual enantiomers are of significant interest.

The resolution of barbiturate enantiomers can be achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) employing a chiral stationary phase, such as a permethylated beta-cyclodextrin (B164692) column, has been successfully used to separate the optical isomers of various barbiturates. nih.gov This technique allows for the isolation of highly purified (R) and (S) enantiomers from the racemic mixture produced during synthesis. Studies on the separated enantiomers of other barbiturates have confirmed that the different isomers can possess varying potencies. nih.gov

Structure Activity Relationships Sar and Molecular Design in Barbiturate Research

Positional and Substituent Effects on Barbiturate (B1230296) Activity

For a barbiturate to possess hypnotic or sedative activity, it must be disubstituted at the C5 position. nih.govpharmacy180.com The nature of these two substituents dictates the lipophilicity of the molecule, a critical factor for crossing the blood-brain barrier and reaching its site of action in the central nervous system. nih.gov

The total number of carbon atoms in the two C5 side chains influences the duration of action; an optimal range is generally considered to be between 6 and 10 carbon atoms for hypnotic activity. pharmacy180.comyoutube.com

Branching in the alkyl chains at the C5 position generally leads to a shorter duration of action compared to their straight-chain isomers. youtube.com This is often attributed to increased susceptibility to metabolic degradation. For instance, pentobarbital (B6593769), which has a branched pentyl group, has a shorter duration of action than its straight-chain counterpart.

Unsaturation in the form of allyl or cycloalkenyl groups at C5 tends to produce compounds with a shorter onset and duration of action. youtube.com The double bond in the allyl group of sodium 5-allyl-5-isopropylbarbiturate, for example, provides a site for metabolic oxidation, leading to a more rapid inactivation and clearance of the drug.

The combination of a branched isopropyl group and an unsaturated allyl group in 5-allyl-5-isopropylbarbiturate exemplifies these principles, contributing to its classification as a short- to intermediate-acting barbiturate.

CompoundC5 Substituent 1C5 Substituent 2Key Structural FeaturesGeneral Effect on Activity/Duration
BarbitalEthylEthylSaturated, straight-chainLong-acting
PentobarbitalEthyl1-MethylbutylBranched chainShort- to intermediate-acting
SecobarbitalAllyl1-MethylbutylUnsaturated and branchedShort-acting
This compound (Aprobarbital)AllylIsopropylUnsaturated and branchedIntermediate-acting
Phenobarbital (B1680315)EthylPhenylAromatic substituentLong-acting, with pronounced anticonvulsant properties

Alkylation at the N1 or N3 positions of the barbiturate ring can significantly alter a compound's properties. Methylation, for instance, can affect the acidity of the molecule and its metabolic stability.

A study on 5-allyl-5-isopropyl-1-methylbarbituric acid (enallylpropymal), the N-methylated analog of 5-allyl-5-isopropylbarbituric acid, revealed that the barbiturate ring remains essentially planar. researchgate.net The introduction of a methyl group at the N1 position does not significantly alter the core geometry of the molecule. researchgate.net However, N-methylation can influence the intermolecular interactions in the solid state. For example, enallylpropymal (B167773) forms centrosymmetric N-H...O hydrogen-bonded dimers in its crystal structure. researchgate.net

From a pharmacological standpoint, N-methylation can lead to compounds with a more rapid onset and shorter duration of action. This is because N-alkylation can increase lipid solubility, facilitating faster entry into the central nervous system, and may also provide an additional site for metabolism. Mephobarbital, the N-methyl derivative of phenobarbital, is an example of a clinically used N-substituted barbiturate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Barbiturates

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug design, allowing for the prediction of the activity of novel compounds.

Modern QSAR studies on barbiturates often employ quantum mechanical calculations to determine various molecular descriptors that characterize the electronic and geometric properties of the molecules. echemcom.combas.bg Techniques such as ab initio and density functional theory (DFT) are used to optimize the molecular structures and calculate descriptors like polarizability, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). echemcom.comresearchgate.net

These calculated descriptors are then used in statistical analyses, such as multiple linear regression (MLR), to build QSAR models that correlate these properties with biological activity, such as anesthetic or anticonvulsant potency. bas.bgresearchgate.net For instance, a study might find that a combination of a descriptor for lipophilicity (like the octanol-water partition coefficient, LogP) and an electronic descriptor (like the dipole moment) can effectively predict the anesthetic activity of a series of barbiturates. researchgate.net

QSAR DescriptorPhysicochemical Property RepresentedGeneral Impact on Barbiturate Activity
LogP (Octanol-Water Partition Coefficient)LipophilicityInfluences ability to cross the blood-brain barrier.
PolarizabilityDeformability of the electron cloudCan be related to van der Waals interactions with the receptor.
Dipole MomentPolarity of the moleculeMay affect solubility and binding to polar regions of the receptor.
HOMO/LUMO EnergiesElectron-donating/accepting abilityRelated to the molecule's reactivity and potential for charge-transfer interactions.

Molecular electrostatic potential (MEP) is a valuable tool in QSAR that provides a 3D map of the electronic distribution of a molecule. nih.govresearchgate.net The MEP is calculated from the molecule's electron density and can be used to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com These regions are crucial for understanding how a molecule will interact with its biological target.

Conformational Analysis and Ligand-Receptor Docking Studies of Barbiturate Analogs

Understanding the three-dimensional shape (conformation) of a barbiturate molecule and how it fits into its biological target is fundamental to explaining its mechanism of action.

Conformational analysis of barbiturates, often aided by computational methods and X-ray crystallography, has shown that the barbiturate ring is relatively planar. researchgate.net The substituents at the C5 position, however, can adopt various conformations, which can influence how the molecule binds to its receptor.

Ligand-receptor docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a receptor. For barbiturates, the primary target is the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Docking studies have suggested that barbiturates bind to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.

Mechanisms of Action at the Molecular and Receptor Level

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central chloride ion pore. wikipedia.org Aprobarbital (B1667570) binds to a site on the GABA-A receptor that is distinct from the binding sites for both GABA and benzodiazepines. drugbank.com This binding site is thought to be located within the transmembrane domains of the β subunits, potentially in a pocket formed by amino acid residues such as methionine 286 on the β subunit and methionine 236 on the α subunit. nih.gov This allosteric binding induces a conformational change in the receptor, increasing its affinity for GABA and potentiating the inhibitory effects of the neurotransmitter. wikiwand.compatsnap.com

Upon activation by GABA, the GABA-A receptor's central pore opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential. youtube.com Aprobarbital enhances this effect by increasing the duration of the chloride ion channel openings. patsnap.comnih.gov This prolonged channel opening allows a greater influx of chloride ions for each binding event of GABA, leading to a more significant and prolonged inhibitory postsynaptic potential. drugbank.com This contrasts with benzodiazepines, which primarily increase the frequency of channel opening. patsnap.com

The subunit composition of the GABA-A receptor significantly influences its pharmacological properties, including its sensitivity to barbiturates. mdpi.com Different combinations of α, β, and γ subunits result in receptor subtypes with varying affinities and efficacies for allosteric modulators. nih.gov For instance, studies on pentobarbital (B6593769) have shown that receptors containing the α6 subunit exhibit a greater maximum response compared to those with other α subunits. nih.gov Similarly, the presence of different β subunits can influence the receptor's response. nih.gov While specific research on aprobarbital's interaction with all subunit combinations is limited, the general principle of subunit-dependent sensitivity applies. nih.govnih.gov

Table 1: Influence of GABA-A Receptor Subunit Composition on Barbiturate (B1230296) Sensitivity

Subunit CompositionEffect of Barbiturates (e.g., Pentobarbital)Reference
α1β2γ2Potentiation of GABA-induced current. mdpi.com
α4β2γ2Generally more sensitive to GABA than α1-containing receptors. nih.gov
α6β1γ2LIncreased sensitivity to direct activation by pentobarbital compared to GABA. nih.gov
Receptors lacking GluR2Reduced sensitivity of AMPA receptors to barbiturate blockade. nih.gov

This table illustrates the differential effects of barbiturates based on the subunit composition of the GABA-A receptor, as specific data for aprobarbital is limited.

Interactions with Other Neurotransmitter Receptors and Ion Channels

Aprobarbital exerts an inhibitory effect on excitatory neurotransmission by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate (B1630785) receptors. drugbank.comnih.gov Glutamate is the principal excitatory neurotransmitter in the CNS, and its action at AMPA receptors is crucial for fast synaptic transmission. wikipedia.org By antagonizing these receptors, aprobarbital reduces neuronal excitation. patsnap.com The sensitivity of AMPA receptors to barbiturate blockade can be influenced by their subunit composition; for example, receptors lacking the GluR2 subunit are less sensitive to inhibition by pentobarbital. nih.gov DrugBank also indicates that aprobarbital may act as an antagonist at kainate receptors, another type of ionotropic glutamate receptor. drugbank.com Kainate receptors are involved in both excitatory and inhibitory neurotransmission modulation. wikipedia.org

Barbiturates, including by extension aprobarbital, have been shown to inhibit neurotransmitter release by affecting voltage-gated calcium channels. nih.govnih.gov Specifically, they can block P/Q-type high-voltage activated calcium channels, which are critical for the influx of calcium into the presynaptic terminal—a necessary step for the release of neurotransmitters. nih.govnih.gov By reducing calcium entry, barbiturates decrease the release of excitatory neurotransmitters like glutamate. nih.gov Some research also suggests that certain barbiturates can increase the frequency of spontaneous neurotransmitter release, potentially by acting at an intracellular site to increase presynaptic free calcium concentration. nih.gov

Table 2: Summary of Aprobarbital's Interactions with Other Receptors and Channels

TargetActionFunctional ConsequenceReference
AMPA ReceptorsAntagonistReduction of excitatory neurotransmission drugbank.comnih.gov
Kainate ReceptorsAntagonist (putative)Modulation of excitatory and inhibitory neurotransmission drugbank.comwikipedia.org
P/Q-type Voltage-Gated Calcium ChannelsBlockerInhibition of neurotransmitter release nih.govnih.gov

Molecular Basis of Barbiturate Selectivity and Potency

The pharmacological effects of barbiturates, including Sodium 5-allyl-5-isopropylbarbiturate, are intricately linked to their chemical structure, which dictates their interaction with the GABA-A receptor and consequently, their potency and selectivity. The molecular basis for these properties is primarily rooted in the nature of the substituents at the C-5 position of the barbituric acid core.

The general structure-activity relationship (SAR) for barbiturates reveals several key principles that govern their activity. For a barbiturate to possess hypnotic properties, it is essential that both hydrogen atoms at the C-5 position are replaced with alkyl or aryl groups. pharmacyconcepts.incutm.ac.in The parent compound, barbituric acid, which lacks substituents at this position, is devoid of hypnotic activity. pharmacyconcepts.in This is because the presence of hydrogens at the C-5 position allows for tautomerization to a highly acidic trihydroxypyrimidine form, which is ionized at physiological pH and cannot effectively cross the blood-brain barrier to exert its effects on the central nervous system. cutm.ac.in

The nature and size of the substituents at the C-5 position are critical determinants of a barbiturate's potency and duration of action. There is a direct correlation between the lipophilicity of the C-5 substituents and the hypnotic potency of the compound. An optimal lipophilicity is required for the drug to partition into the central nervous system. Generally, the total number of carbon atoms in the two side chains at the C-5 position should be between 6 and 10 for maximal activity. slideshare.net Increasing the length of the alkyl chains tends to increase potency up to a certain point (around 5 to 6 carbon atoms). pharmacyconcepts.in Beyond this, an increase in lipophilicity can lead to a decrease in the duration of action and may even result in convulsant properties. pharmacyconcepts.in

Specific structural features of the C-5 substituents further modulate the pharmacological profile of barbiturates:

Branching: Branched-chain isomers tend to exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts. cutm.ac.in

Unsaturation: The presence of double or triple bonds in the alkyl substituents at the C-5 position makes the compound more susceptible to metabolic oxidation, leading to a shorter duration of action. cutm.ac.in The allyl group in this compound is an example of such an unsaturated substituent. Some studies suggest that the replacement of a 5-ethyl with a 5-allyl substituent can increase potency. nih.gov

Alicyclic or Aromatic Rings: The incorporation of alicyclic or aromatic rings as C-5 substituents generally leads to greater potency than aliphatic groups with a similar number of carbon atoms. cutm.ac.in

The selectivity of barbiturates for different GABA-A receptor subtypes is also influenced by their molecular structure, although this is a less well-defined aspect of their pharmacology compared to benzodiazepines. The binding site for barbiturates is located within the transmembrane domains of the α and β subunits of the GABA-A receptor. nih.gov The specific amino acid residues that form this binding pocket and their interactions with the barbiturate molecule determine the affinity and efficacy of the drug. The subunit composition of the GABA-A receptor can influence the effects of barbiturates. For instance, receptors containing the α6 subunit have been shown to have a higher affinity and efficacy for direct activation by pentobarbital. nih.gov However, detailed studies on how the 5-allyl and 5-isopropyl groups of this compound specifically interact with the binding pocket and contribute to any potential subtype selectivity are limited.

Metabolism and Biotransformation Pathways of Barbiturates

Hepatic Biotransformation Mechanisms

The liver is the principal site for the metabolism of most barbiturates. nih.gov With the exception of less lipid-soluble compounds, barbiturates undergo nearly complete metabolism and/or conjugation within the liver before being excreted by the kidneys. nih.gov This transformation is primarily handled by the hepatic microsomal enzyme system. nih.gov For Aprobarbital (B1667570) specifically, metabolism occurs in the liver through the oxidation of its C-5 substituents, the allyl and isopropyl groups. nih.gov The removal of the allyl group at the C5 position can also occur. nih.gov These processes result in the formation of inactive metabolites that are then excreted in the urine. nih.gov

The cytochrome P450 (CYP450) superfamily of enzymes, located within the smooth endoplasmic reticulum of hepatocytes, plays a central role in the biotransformation of barbiturates. nih.govnih.gov These enzymes are responsible for catalyzing the oxidative metabolism of a vast array of xenobiotics, including drugs like Sodium 5-allyl-5-isopropylbarbiturate. nih.govnih.gov Barbiturates are metabolized by various CYP450 isozymes, including CYP2B, CYP2C9, and CYP3A4. nih.govresearchgate.netbohrium.com The interaction between barbiturates and the CYP450 system is fundamental to their clearance. ru.nl The rate of metabolism, and consequently the duration of action, is heavily influenced by the efficiency of these enzyme systems. annualreviews.org

The most significant biotransformation pathway for terminating the biological activity of barbiturates is the oxidation of the side chains at the C5 position. nih.govnih.gov This process involves several key oxidative reactions:

Hydroxylation : This is a major metabolic route where a hydroxyl group (-OH) is introduced into the alkyl side chains. mdpi.compreprints.org This reaction, catalyzed by CYP450 enzymes, typically occurs at the penultimate (ω-1) or terminal (ω) carbon of the longer alkyl substituent. preprints.orgtandfonline.com The resulting primary or secondary alcohols are more polar than the parent drug. preprints.org For Aprobarbital, this would involve the hydroxylation of the isopropyl or allyl groups. nih.gov

Further Oxidation : The hydroxylated metabolites can be further oxidized to form ketones, phenols, or carboxylic acids. nih.govmdpi.com Primary alcohols formed via ω-hydroxylation are often metabolized further into carboxylic acids. mdpi.compreprints.org These acidic metabolites are significantly more water-soluble and are readily excreted, often as glucuronic acid conjugates. nih.gov

N-Demethylation : This pathway is relevant for barbiturates that have a methyl group attached to one of the nitrogen atoms in the barbituric acid ring (e.g., metharbital). annualreviews.orgnih.gov The process involves the enzymatic removal of the methyl group, which can sometimes result in the formation of an active metabolite (e.g., mephobarbital is demethylated to phenobarbital). nih.gov Since this compound is not an N-alkylated barbiturate (B1230296), this specific pathway is not a feature of its metabolism. nih.gov

The table below summarizes the primary oxidative pathways for barbiturates.

Metabolic PathwayDescriptionRelevance to this compound
Side-Chain Hydroxylation Introduction of a hydroxyl (-OH) group onto the C5 alkyl or allyl side chains, catalyzed by CYP450 enzymes. mdpi.compreprints.orgPrimary pathway; occurs on the isopropyl and/or allyl groups. nih.gov
Side-Chain Oxidation Further oxidation of hydroxylated metabolites to form more polar ketones or carboxylic acids. nih.govmdpi.comA subsequent step after initial hydroxylation, leading to inactive metabolites. nih.gov
N-Demethylation Removal of an N-alkyl (commonly methyl) group from the barbiturate ring. annualreviews.orgnih.govNot applicable, as it lacks an N-alkyl substituent.

Metabolic Enzyme Induction and Its Molecular Basis

Barbiturates are well-known inducers of hepatic microsomal enzymes, particularly the cytochrome P450 system. nih.govnih.govscilit.com This induction leads to an increased rate of metabolism for the barbiturates themselves (auto-induction) as well as for other co-administered drugs that are substrates of the induced enzymes. nih.govwikipedia.org The extent of induction is often related to the properties of the specific barbiturate, with compounds that are metabolized more slowly and have longer half-lives generally being more potent inducers. scilit.com Lipophilicity is also correlated with inducing potency. nih.gov

The molecular basis of this induction is complex and involves the activation of nuclear receptors that act as transcription factors for CYP genes. researchgate.net Key mechanisms include:

Nuclear Receptor Activation : Barbiturates like phenobarbital (B1680315) activate nuclear receptors such as the Constitutively Active Receptor (CAR) and the Pregnane X Receptor (PXR). researchgate.netresearchgate.net

Transcriptional Activation : Upon activation, the nuclear receptor (e.g., CAR) forms a heterodimer with the Retinoid X Receptor (RXR). researchgate.net This complex then binds to specific DNA sequences known as phenobarbital-responsive enhancer units (PBRU) located in the regulatory regions of target genes, such as those for CYP2B and CYP3A enzymes. researchgate.netresearchgate.net

Increased Enzyme Synthesis : The binding of the CAR-RXR complex to the PBRU initiates the transcription of the target CYP genes, leading to increased synthesis of the corresponding enzymes and an enhanced metabolic capacity in the liver. researchgate.net

It has been noted that some barbiturates containing an allyl group, such as Aprobarbital, may have a weaker inducing effect than expected, possibly due to a mechanism that involves the destruction of cytochrome P-450. scilit.com

The key molecular components involved in enzyme induction by barbiturates are outlined in the table below.

ComponentTypeRole in Induction
Barbiturate Inducer MoleculeBinds to and activates nuclear receptors. researchgate.net
CAR (Constitutively Active Receptor) Nuclear ReceptorPrimary sensor for phenobarbital-like inducers. researchgate.net
PXR (Pregnane X Receptor) Nuclear ReceptorAlso implicated in the induction of certain CYP genes (e.g., CYP3A). researchgate.net
RXR (Retinoid X Receptor) Nuclear ReceptorForms a heterodimer with CAR/PXR to create an active transcription factor complex. researchgate.net
PBRU (Phenobarbital-Responsive Enhancer Unit) DNA SequenceRegulatory element in the promoter region of CYP genes to which the CAR-RXR complex binds. researchgate.net

Enterohepatic Recirculation of Barbiturate Metabolites

Enterohepatic circulation is a process where substances are conjugated in the liver, excreted into the bile, and pass into the small intestine, where they can be reabsorbed back into the portal circulation and returned to the liver. wikipedia.orgnih.gov This recycling process can prolong the presence of a drug or its metabolites in the body. youtube.com

For barbiturates, this process typically involves their metabolites. The oxidative metabolism in the liver generates more polar compounds, which can then undergo Phase II conjugation, most commonly with glucuronic acid, to form glucuronide conjugates. nih.govwikipedia.org These conjugates are water-soluble and can be excreted into the bile. researchgate.netyoutube.com

Advanced Analytical and Spectroscopic Methodologies in Barbiturate Characterization

X-ray Crystallography for Barbiturate-Receptor Complex Determination

X-ray crystallography is a powerful technique used to determine the exact three-dimensional arrangement of atoms within a crystal. In the context of barbiturates, this method has been pivotal in understanding how these molecules interact with their biological targets, such as pentameric ligand-gated ion channels (pLGICs). researchgate.net Although a crystal structure for Sodium 5-allyl-5-isopropylbarbiturate specifically complexed with a receptor is not available, studies on related barbiturates provide a detailed framework for these interactions.

Researchers have successfully determined the X-ray structures of barbiturates like pentobarbital (B6593769) bound to GLIC, a prokaryotic pLGIC that serves as a structural homolog for human receptors. researchgate.net These studies reveal that barbiturates bind within the central ion channel pore. researchgate.net The binding site is typically hydrophobic, accommodating the non-polar substituents at the C5 position of the barbiturate (B1230296) ring, such as the allyl and isopropyl groups of this compound. The barbiturate ring itself often forms hydrogen bonds with amino acid residues lining the pore, which is crucial for stabilizing the drug-receptor complex. researchgate.netacs.org The insights from these crystallographic studies are essential for understanding the molecular basis of barbiturate action and for the rational design of new therapeutic agents.

ParameterThiopental-Apoferritin Complex researchgate.netPentobarbital-Apoferritin Complex researchgate.net
Space Group P4P4
Unit Cell Dimensions (Å) a = 129.8, b = 129.8, c = 174.4a = 129.8, b = 129.8, c = 174.4
Resolution (Å) 2.52.6
Key Interactions The barbiturate ring is held more tightly than the alkyl substituents.Electron density for the barbiturate ring was more distinct than for the alkyl chains.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR) in Barbiturate Derivatives

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized barbiturate derivatives and for routine identification. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most common techniques employed for this purpose. researchgate.netibm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a compound like this compound, ¹H NMR would show distinct signals for the protons of the allyl group (CH=CH₂, -CH₂-), the isopropyl group (CH, CH₃), and the N-H protons of the barbiturate ring. The chemical shifts and splitting patterns of these signals confirm the connectivity of the atoms.

¹³C NMR: This technique is used to identify all the unique carbon atoms in the molecule, including the carbonyl carbons (C=O) of the barbiturate ring, the carbons of the allyl and isopropyl substituents, and the central C5 carbon. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For a barbiturate derivative, the IR spectrum would prominently feature:

Strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups.

Bands associated with N-H stretching and bending, confirming the presence of the imide groups within the ring. researchgate.net

Vibrations corresponding to the C=C bond of the allyl group and the C-H bonds of the alkyl substituents.

Functional GroupSpectroscopic TechniqueCharacteristic Signal / Frequency
Carbonyl (C=O) IR Spectroscopy~1680-1750 cm⁻¹ (strong absorption)
Imide (N-H) IR Spectroscopy~3100-3300 cm⁻¹ (stretching)
Alkene (C=C) IR Spectroscopy~1640-1680 cm⁻¹ (stretching)
Allyl Protons (-CH=CH₂) ¹H NMR Spectroscopy~5.0-6.0 ppm
Isopropyl Protons (-CH(CH₃)₂) ¹H NMR Spectroscopy~1.0-2.5 ppm
Carbonyl Carbons (C=O) ¹³C NMR Spectroscopy~150-175 ppm

Chromatographic and Mass Spectrometric Approaches for Barbiturate Identification and Quantification in Research Samples

Chromatographic techniques coupled with mass spectrometry are the gold standard for the separation, identification, and quantification of barbiturates in complex research samples, such as biological fluids. ijsra.netresearchgate.net These methods offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for barbiturate analysis. oup.com Due to the low volatility of barbiturates, a derivatization step, such as methylation, is often required to convert the analytes into more volatile forms suitable for gas chromatography. oup.com Following separation on a capillary column (e.g., DB-1 or SE-54), the compounds are ionized (typically by electron ionization, EI) and fragmented. unodc.org The resulting mass spectrum, which serves as a molecular fingerprint, allows for unambiguous identification by comparison to reference spectra. unodc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for barbiturate analysis as it often does not require derivatization. kosfaj.org Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the barbiturates. ijsra.net The separated compounds are then ionized, commonly using electrospray ionization (ESI) in negative mode, and analyzed by a tandem mass spectrometer. kosfaj.org The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. kosfaj.org

TechniqueSample PreparationSeparation ColumnMobile Phase / Carrier GasDetection
GC-MS oup.comunodc.orgLiquid-liquid extraction followed by N,N'-dimethyl derivatization.Fused silica (B1680970) capillary column (e.g., DB-1, methylsilicone).Helium (carrier gas).Electron Ionization (EI) Mass Spectrometry.
LC-MS/MS kosfaj.orgLiquid-liquid extraction or solid-phase extraction (SPE).C18 reversed-phase column.Acetonitrile/water gradient.Electrospray Ionization (ESI) in negative mode with MRM.
UHPLC-HRMS ijsra.netMethanolic extraction from powdered sample.Acuity UPLC BEH C18.Alkaline mobile phase (pH 9).High-Resolution Mass Spectrometry (HRMS).

Emerging Research Avenues and Future Directions in Barbiturate Chemistry

Rational Design of Novel Barbiturate (B1230296) Analogs for Specific Molecular Targets

The rational design of new barbiturate analogs is a cornerstone of modern medicinal chemistry, moving beyond generalized sedative effects to target specific molecular sites with high precision. mdpi.com The primary molecular target for barbiturates is the GABA-A receptor, where they act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA. nih.govwikipedia.org However, the design process now aims for greater selectivity for specific GABA-A receptor subtypes, which could lead to compounds with more refined therapeutic profiles and fewer side effects. mdpi.comnih.gov

The structure-activity relationship (SAR) of barbiturates is well-established and provides the fundamental principles for this rational design. pharmacy180.com Key structural modifications that influence activity include:

Substitution at the C-5 Position: This is the most critical site for determining a barbiturate's pharmacological profile. nih.govcutm.ac.in For a compound like Sodium 5-allyl-5-isopropylbarbiturate, the presence of both an unsaturated allyl group and a branched isopropyl group is significant. Branching and unsaturation in the alkyl groups at C-5 generally lead to more lipophilic compounds. nih.govpharmacy180.com This increased lipid solubility can influence the compound's ability to cross the blood-brain barrier and affects its onset and duration of action. pharmacy180.comcutm.ac.in The total number of carbon atoms in the two substituent groups at this position is optimized to be between six and ten for ideal hypnotic activity. pharmacy180.com

Modifications at N-1 and N-3 Positions: Alkylation at the nitrogen positions can alter the acidity and lipophilicity of the molecule, which may result in compounds with a shorter onset and duration of action. pharmacy180.com

Replacement of Carbonyl Oxygen: Replacing the oxygen atom at the C-2 position with a sulfur atom creates thiobarbiturates. This modification significantly increases lipid solubility. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in refining this design process. nih.govbas.bg QSAR models create mathematical relationships between the chemical structure of barbiturate derivatives and their biological activity. echemcom.commdpi.com By analyzing molecular descriptors—such as lipophilicity, electronic properties, and geometry—researchers can predict the activity of novel, unsynthesized compounds. nih.govechemcom.com For instance, QSAR studies have helped define the specific pharmacophore (the essential molecular features) responsible for anti-convulsant activity, noting that for certain effects, lipophilicity and geometry are key, while for others, electronic properties are more relevant. nih.gov These computational approaches enable the in silico screening of vast libraries of virtual compounds, identifying promising candidates for synthesis and further testing. nih.gov

Structural PositionType of ModificationImpact on Pharmacological PropertiesExample Relevance
C-5Alkyl/Aryl SubstitutionCrucial for CNS activity; determines lipophilicity and duration of action. nih.govcutm.ac.inThe allyl and isopropyl groups in this compound define its core properties.
C-5 SubstituentsBranching, Unsaturation, Alicyclic GroupsIncreases lipid solubility, often leading to shorter duration of action. pharmacy180.comThe branched isopropyl and unsaturated allyl groups suggest high lipophilicity.
N-1 and N-3Alkylation (e.g., N-methylation)Reduces acidity; may shorten onset and duration of action. pharmacy180.comNot applicable to the subject compound, but a key strategy in analog design.
C-2Oxygen to Sulfur ReplacementCreates thiobarbiturates with significantly increased lipid solubility. mdpi.comA common strategy to create ultra-short-acting anesthetics.

Investigation of Alternative Biological Activities Beyond CNS Depression

Recent research has begun to uncover the potential of barbiturate derivatives in therapeutic areas far removed from their traditional role as CNS depressants. bohrium.com Scientists are actively investigating these compounds for antibacterial, antifungal, and anticancer properties, opening up new possibilities for this established chemical scaffold. uno.edu

Anticancer Potential: The barbiturate structure is being explored as a scaffold for the development of new anticancer agents. uokerbala.edu.iq Studies have focused on synthesizing barbiturate conjugates that can target specific pathways involved in cancer progression. nih.gov For example, a series of barbituric acid aryl hydrazone derivatives were designed and synthesized as potential inhibitors of the RSK2 protein, which is implicated in cancer development. nih.gov The most potent compound from this series demonstrated significant inhibitory activity against RSK2 in laboratory tests. nih.gov Other research involves creating hybrid molecules where the barbiturate moiety is combined with other chemical groups known to have anticancer effects. bohrium.com

Antibacterial and Antifungal Potential: The search for new antimicrobial agents has led researchers to evaluate various chemical classes, including barbiturates. mdpi.com Some studies have reported that certain barbiturate derivatives exhibit antibacterial activity. uokerbala.edu.iqbohrium.com For instance, novel 5-benzylidene barbiturate derivatives have been evaluated for their effectiveness against various bacterial strains. bohrium.com Similarly, the core structure is being used to design compounds with potential antifungal properties. mdpi.com

Enzyme Inhibition: A significant area of emerging research is the potential for barbiturates to act as enzyme inhibitors. Several studies have designed and synthesized barbiturate derivatives that show potent inhibitory activity against the urease enzyme. nih.govmdpi.com Urease is a critical enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori, which is associated with gastric ulcers. nih.gov By inhibiting this enzyme, novel barbiturate-based compounds could offer a new strategy for treating such infections. nih.govacs.org

Alternative Biological ActivityMolecular Target/MechanismResearch FindingsReference
AnticancerRSK2 Protein Kinase InhibitionBarbituric acid aryl hydrazone analogs showed inhibitory activity with IC50 values in the low micromolar range. nih.gov
Antibacterial (Urease Inhibition)Inhibition of bacterial urease enzymeIsoindolin-1-ones fused to barbiturates demonstrated higher inhibitory activity than the standard inhibitor, thiourea. nih.gov
AntibacterialGeneral antibacterial screeningSome 5-benzylidene barbiturate derivatives were evaluated for antibacterial activity. bohrium.com
Cholinesterase InhibitionInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)Barbiturate–sulfonate hybrids were identified as potent inhibitors of both AChE and BChE. tandfonline.com

Development of Advanced Computational and In Vitro Models for Barbiturate Research

The advancement of barbiturate chemistry is heavily reliant on the development and application of sophisticated computational and in vitro models. These tools allow for a more efficient and insightful drug discovery process, enabling researchers to predict molecular behavior and screen candidates before engaging in resource-intensive laboratory synthesis. mdpi.com

Computational Models:

Quantitative Structure-Activity Relationship (QSAR): As mentioned, QSAR is a pivotal computational tool in barbiturate research. mdpi.comnih.gov It establishes a statistical correlation between the chemical structure of barbiturates and their physicochemical properties or biological activities. nih.govechemcom.com These models are used to predict parameters like lipophilicity (LogP), molar refractivity, and polarizability, which are crucial for determining a drug's behavior in the body. echemcom.comechemcom.com

Molecular Docking: This technique simulates the interaction between a ligand (the barbiturate derivative) and its target protein, such as the GABA-A receptor. mdpi.comresearchgate.net Molecular docking helps visualize how the compound fits into the binding site of the target and predicts the strength of this interaction (binding affinity). nih.govresearchgate.net It is an invaluable tool for understanding the structure-activity relationships at a molecular level and for designing new analogs with improved binding characteristics. nih.gov For example, docking studies have been used to explain how newly synthesized barbiturate derivatives interact with and inhibit enzymes like urease. nih.govresearchgate.net

In Vitro Models:

Receptor Binding Assays: These are laboratory-based experiments used to determine how strongly a barbiturate analog binds to its molecular target. Radioligand binding assays, for example, are used to measure the affinity of novel compounds for specific subtypes of GABA-A receptors. researchgate.net

Electrophysiological Recordings: Techniques like patch-clamp recording are used to study the functional effects of barbiturates on ion channels. nih.gov Researchers can directly measure how a compound modulates the flow of ions through GABA-A receptor channels in isolated neurons, providing detailed information about its mechanism of action. nih.gov For example, studies have used this method to compare how different barbiturates, like pentobarbital (B6593769) and phenobarbital (B1680315), alter the decay time of inhibitory postsynaptic currents. nih.gov

Enzyme Inhibition Assays: To investigate the alternative biological activities of barbiturates, in vitro enzyme assays are essential. For instance, the urease inhibitory potential of new barbiturate derivatives is determined by measuring the reduction in enzyme activity in the presence of the compound. bohrium.comnih.gov

These advanced models, both computational and experimental, work in synergy. Computational predictions guide the synthesis of the most promising compounds, which are then validated and characterized using precise in vitro techniques, accelerating the cycle of drug design and discovery in barbiturate chemistry.

Model/TechniqueCategoryApplication in Barbiturate ResearchReference
QSARComputationalPredicts biological activity and physicochemical properties based on molecular structure. nih.govechemcom.comnih.gov
Molecular DockingComputationalSimulates and predicts the binding orientation and affinity of barbiturates to their target proteins (e.g., receptors, enzymes). nih.govnih.govresearchgate.net
Receptor Binding AssaysIn VitroMeasures the binding affinity of barbiturate analogs to specific molecular targets like GABA-A receptors. researchgate.net
Patch-Clamp ElectrophysiologyIn VitroStudies the functional effect of barbiturates on ion channel activity in neurons. nih.gov
Enzyme Inhibition AssaysIn VitroQuantifies the ability of barbiturate derivatives to inhibit the activity of specific enzymes (e.g., urease, cholinesterase). nih.govtandfonline.com

Q & A

Q. What are the standard synthetic routes for Sodium 5-allyl-5-isopropylbarbiturate, and what challenges arise during its preparation?

The synthesis of barbiturates typically involves condensation of urea with malonic acid derivatives. For this compound, alkylation at the 5-position with allyl and isopropyl groups is critical. Challenges include controlling regioselectivity to avoid byproducts (e.g., isomerization during alkylation) and ensuring high purity, as even minor impurities can affect pharmacological activity . Solvent choice (e.g., ethanol/water mixtures) and reaction temperature must be optimized to suppress side reactions like intramolecular cyclization, which is common in barbiturate synthesis .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

Solubility can be determined experimentally using shake-flask methods with UV-Vis spectroscopy or HPLC quantification. For example, in ethanol-water systems, the compound’s solubility increases with ethanol volume fraction, as shown in phase-solubility studies . Partition coefficients (logP) should be calculated via octanol-water partitioning assays to predict membrane permeability in pharmacological studies .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm to assess purity.
  • NMR : ¹H and ¹³C NMR in DMSO-d6 can confirm substituent positions (e.g., allyl vs. isopropyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10H13N2NaO3) .

Advanced Research Questions

Q. How do unexpected intramolecular isomerizations occur during derivatization of barbiturates, and how can they be mitigated?

Intramolecular isomerizations, such as the conversion of 5-alkylbarbiturates to lactams or piperidones, are driven by nucleophilic attack of secondary amines on adjacent carbonyl groups. For this compound, steric hindrance from the isopropyl group reduces this risk compared to linear alkyl substituents. However, basic conditions (e.g., ammonium hydroxide) should be avoided during synthesis, as they promote ring closure .

Q. What experimental models are suitable for studying the CNS depressant activity of this compound?

  • In vivo : Rodent models (e.g., pentylenetetrazole-induced seizures) assess anticonvulsant efficacy. Dose-response curves and ED50 values should be compared to reference barbiturates like phenobarbital.
  • In vitro : GABA receptor binding assays using rat brain homogenates quantify affinity for GABAA receptors. Discrepancies between in vivo and in vitro results may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) .

Q. How can structural modifications at the 5-position alter the compound’s pharmacokinetic and pharmacodynamic properties?

  • Allyl Group : Enhances metabolic stability by resisting hepatic oxidation compared to alkyl chains.
  • Isopropyl Group : Increases lipophilicity, improving CNS penetration but potentially reducing aqueous solubility. Comparative SAR studies with analogs (e.g., 5-allyl-5-phenylbarbituric acid) reveal trade-offs between potency and solubility .

Q. What methodologies resolve contradictions in reported pharmacological data for barbiturates?

Discrepancies often stem from variations in experimental design:

  • Animal Strain Differences : Use isogenic rodent strains to minimize genetic variability.
  • Analytical Sensitivity : Validate assays with spiked controls to ensure detection limits align with reported metabolite concentrations.
  • Dosing Regimens : Compare studies using equivalent mg/kg doses and administration routes (e.g., intraperitoneal vs. oral) .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Photostability : Use ICH Q1B guidelines with a xenon lamp to simulate UV exposure.
  • Storage Recommendations : Store lyophilized powder at -20°C in amber vials to prevent hydrolysis and photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.